L-Lysine, L-arginylglycyl-L-asparaginyl-

Description

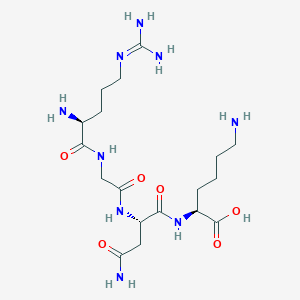

"L-Lysine, L-arginylglycyl-L-asparaginyl-" is a tripeptide derivative comprising L-lysine, L-arginine, glycine, and L-asparagine residues. L-lysine, a foundational component, is an essential amino acid critical for growth, collagen formation, and metabolic functions . The inclusion of L-arginine (a semi-essential amino acid involved in nitric oxide synthesis) and L-asparagine (a key player in nucleotide biosynthesis) implies synergistic functionalities, possibly enhancing bioavailability or targeting specific pathways compared to isolated lysine forms.

Properties

CAS No. |

586950-39-2 |

|---|---|

Molecular Formula |

C18H35N9O6 |

Molecular Weight |

473.5 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[(2S)-4-amino-2-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C18H35N9O6/c19-6-2-1-5-11(17(32)33)27-16(31)12(8-13(21)28)26-14(29)9-25-15(30)10(20)4-3-7-24-18(22)23/h10-12H,1-9,19-20H2,(H2,21,28)(H,25,30)(H,26,29)(H,27,31)(H,32,33)(H4,22,23,24)/t10-,11-,12-/m0/s1 |

InChI Key |

DUZPNUFYUNTVQB-SRVKXCTJSA-N |

Isomeric SMILES |

C(CCN)C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)N |

Canonical SMILES |

C(CCN)CC(C(=O)O)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CCCN=C(N)N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysine, L-arginylglycyl-L-asparaginyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Activation of Amino Acids: Amino acids are activated using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).

Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions.

Deprotection: Protecting groups on the amino acids are removed using TFA (Trifluoroacetic acid).

Cleavage: The completed peptide is cleaved from the resin and purified using HPLC (High-Performance Liquid Chromatography).

Industrial Production Methods

Industrial production of peptides like L-Lysine, L-arginylglycyl-L-asparaginyl- can be achieved through fermentation processes using genetically engineered microorganisms. For example, Corynebacterium glutamicum can be used to produce L-lysine through solid-state fermentation using agricultural by-products .

Chemical Reactions Analysis

Types of Reactions

L-Lysine, L-arginylglycyl-L-asparaginyl- can undergo various chemical reactions, including:

Oxidation: This reaction can occur at the amino acid side chains, particularly at the lysine and arginine residues.

Reduction: Reduction reactions can modify the peptide bonds or side chains.

Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Various chemical reagents depending on the desired modification.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of lysine can lead to the formation of allysine, while reduction can result in the formation of reduced peptide bonds.

Scientific Research Applications

L-Lysine, L-arginylglycyl-L-asparaginyl- has numerous applications in scientific research:

Chemistry: Used as a building block for more complex peptides and proteins.

Biology: Studied for its role in protein synthesis and cellular functions.

Medicine: Investigated for its potential therapeutic effects, including antiviral and antimicrobial properties.

Industry: Utilized in the production of biopolymers and as a component in various biochemical assays

Mechanism of Action

The mechanism of action of L-Lysine, L-arginylglycyl-L-asparaginyl- involves its interaction with various molecular targets and pathways:

Lysine: Plays a role in protein synthesis and calcium absorption.

Arginine: Involved in nitric oxide synthesis and immune function.

Glycine: Acts as a neurotransmitter and is involved in collagen synthesis.

Asparagine: Participates in protein synthesis and ammonia detoxification

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound’s unique sequence differentiates it from other lysine derivatives and peptides:

*Example of a structurally related peptide from .

Production Methods

- L-Lysine HCl/Sulfate : Produced via fermentation using Corynebacterium glutamicum strains, optimized for yield (e.g., 96-hour fermentation at pH 7.5, 30°C) .

- Peptide Derivatives (e.g., target compound) : Likely synthesized via solid-phase peptide synthesis (SPPS) or enzymatic ligation, requiring higher technical precision and cost compared to bulk lysine production .

Research Findings and Implications

- Dosage Sensitivity : Excessive L-lysine sulfate (>4%) impairs broiler health, highlighting the need for precise formulation in animal feed .

- Synergistic Effects : L-Lysine + L-arginine combinations reduce anxiety more effectively than isolated lysine, suggesting peptide derivatives with both residues may amplify therapeutic outcomes .

- Receptor Specificity : The target compound’s glycine and asparagine residues could modulate binding kinetics at serotonin or other receptors, warranting in vitro binding assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.